molecular formula C18H19N3O4 B14780003 (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate

(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate

Cat. No.: B14780003
M. Wt: 341.4 g/mol
InChI Key: HSMJZDISXPNYOT-UHFFFAOYSA-N
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Description

(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate typically involves the carbamoylation of primary, secondary, and aromatic amines using dimethyl carbonate in a flow system over solid catalysts . This method is preferred due to its environmentally friendly nature, avoiding the use of hazardous materials like phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHCOOCH}_3 + \text{CH}_3\text{OH} ] where R represents the amine group.

Industrial Production Methods

In industrial settings, the synthesis of carbamates often involves the use of phosgene or phosgene derivatives, although safer alternatives like dimethyl carbonate are increasingly being adopted. The reaction conditions typically include the use of catalysts such as Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ at elevated temperatures (around 150°C) to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is mediated through the carbamate group, which forms a covalent bond with the serine residue in the active site of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1(2H)-yl dimethylcarbamate is unique due to its specific structural features, including the quinoline ring and the phenoxy group, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a slow-binding inhibitor of acetylcholinesterase sets it apart from other carbamate compounds .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C18H19N3O4/c1-20(2)18(23)25-21-16-9-8-14(24-13-6-4-3-5-7-13)10-12(16)11-15(19)17(21)22/h3-10,15H,11,19H2,1-2H3

InChI Key

HSMJZDISXPNYOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)ON1C2=C(CC(C1=O)N)C=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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